Home > Products > Screening Compounds P29300 > Almotriptan malate
Almotriptan malate - 181183-52-8

Almotriptan malate

Catalog Number: EVT-258335
CAS Number: 181183-52-8
Molecular Formula: C17H25N3O2S
Molecular Weight: 335.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Almotriptan malate is the salt form of Almotriptan, a selective serotonin (5-HT1B/1D) receptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a triptan, a class of drugs primarily used in the acute treatment of migraine headaches. [, , , , , , , , , ] In scientific research, Almotriptan malate serves as a model drug for exploring novel drug delivery systems, analytical techniques, and studying the mechanism of migraine treatment. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine

    Compound Description: This compound serves as a crucial starting material in the synthesis of almotriptan malate. [] Its reaction with 4-chlorobutyraldehyde initiates the multi-step process leading to the final drug molecule. []

4-Chlorobutyraldehyde

    Compound Description: This reagent plays a crucial role in the synthesis of almotriptan malate. [] It reacts with 4-(1-pyrrolidinylsulforylmenthyl)phenylhydrazine, ultimately leading to the formation of the indole ring system in almotriptan malate. []

3-[2-(Dimethylamino)ethyl]-5-(1-pyrrolidinylsulforylmenthyl)-1H-benzazole (ATP-2)

    Compound Description: This compound, designated as ATP-2, acts as an intermediate in the synthesis of almotriptan malate. [] It is formed through a cyclization reaction of the phenylhydrazone derivative (derived from 4-(1-pyrrolidinylsulforylmenthyl)phenylhydrazine and 4-chlorobutyraldehyde) under acidic conditions. [] ATP-2 subsequently undergoes methylation to yield almotriptan. []

Almotriptan Alkali (ATP-3)

    Compound Description: This compound, also known as almotriptan free base (ATP-3), is the direct precursor to almotriptan malate in the final synthesis step. [] It is produced by methylating ATP-2 using formaldehyde and sodium borohydride. [] The almotriptan alkali then undergoes salification with DL-malic acid to form the desired almotriptan malate salt. []

Related Substance G

    Compound Description: This compound is a significant impurity identified during the synthesis of almotriptan malate. [] It is formed via the direct oxidation of almotriptan. []

Related Substance I

    Compound Description: This compound is another important impurity observed during the synthesis of almotriptan malate. [] Its synthesis involves a multi-step process starting from ethyl 4-aminobenzoate, ultimately leading to its coupling with almotriptan under acidic conditions. []

Sumatriptan Succinate

    Compound Description: Sumatriptan succinate, like almotriptan malate, is a selective serotonin 5-HT1B/1D receptor agonist used to treat migraine headaches. [] It is considered a "standard triptan" and is often used as a comparator in clinical trials evaluating the efficacy and safety of other triptans, including almotriptan. []

Naratriptan Hydrochloride

    Compound Description: Naratriptan hydrochloride, like almotriptan malate, belongs to the triptan class of migraine medications. [] It is a selective serotonin agonist, primarily targeting the 5-HT1B and 5-HT1D receptors, which are involved in migraine pathophysiology. []

Zolmitriptan

    Compound Description: Zolmitriptan is another triptan medication used for the acute treatment of migraine headaches. [, ] It acts as a selective agonist at serotonin 5-HT1B/1D receptors, similar to almotriptan malate. [, ]

Eletriptan Hydrobromide

    Compound Description: Eletriptan hydrobromide is a triptan drug prescribed for the acute treatment of migraine. [] Similar to almotriptan malate, it acts as a selective agonist at the 5-HT1B/1D receptors, which play a crucial role in migraine pathophysiology. []

Rizatriptan Benzoate

    Compound Description: Rizatriptan benzoate is a triptan medication indicated for the acute treatment of migraine. [, ] Like almotriptan malate, it is a selective agonist at the serotonin 5-HT1B/1D receptors, which are involved in the pathogenesis of migraine. [, ]

Source and Classification

Almotriptan malate is classified as a sulfonamide triptan. Its chemical formula is C21H31N3O7S\text{C}_{21}\text{H}_{31}\text{N}_{3}\text{O}_{7}\text{S}, and it has been developed for its vasoconstrictor activity, making it effective in alleviating migraine symptoms. The compound is synthesized from precursor chemicals through various methods, which will be discussed in detail later.

Synthesis Analysis

The synthesis of almotriptan malate involves multiple steps that can yield high purity products. One notable method includes:

  1. Formation of the Almotriptan Base: The synthesis begins with the reaction of 3-(2-aminoethyl)-5-(1-pyrrolidinylsulfonylmethyl)indole with formaldehyde and sodium tetrahydroborate in a methanol-water mixture at controlled temperatures (10-15 °C). This step is critical for obtaining the desired indole derivative.
  2. Crystallization: The almotriptan base is then dissolved in butanone and cooled to facilitate crystallization. The resulting crystals are collected and washed to achieve high purity levels (up to 99.2% HPLC purity) .
  3. Salt Formation: The base can be converted into its malate salt by reacting it with malic acid in an appropriate solvent. This step is essential for enhancing the solubility and stability of the compound .
Molecular Structure Analysis

Almotriptan malate features a complex molecular structure characterized by several functional groups:

  • Indole Ring: Central to its structure, this aromatic ring contributes to its biological activity.
  • Sulfonamide Group: This moiety is crucial for receptor binding and activity.
  • Malate Component: The presence of the malate salt enhances solubility and bioavailability.

The molecular structure can be represented as follows:

Almotriptan Malate=C21H31N3O7S\text{Almotriptan Malate}=\text{C}_{21}\text{H}_{31}\text{N}_{3}\text{O}_{7}\text{S}
Chemical Reactions Analysis

Almotriptan malate participates in various chemical reactions during its synthesis and metabolism:

  • Acid-Base Reactions: The formation of the malate salt involves acid-base neutralization between almotriptan base and malic acid.
  • Hydrolysis: In vivo, almotriptan may undergo hydrolysis, releasing the active base form that interacts with serotonin receptors.

These reactions are essential for both synthesizing the compound and understanding its pharmacokinetics.

Mechanism of Action

Almotriptan exerts its therapeutic effects primarily through selective agonism at serotonin receptors:

  • 5-HT_1B Receptors: Activation leads to vasoconstriction of cranial blood vessels, counteracting migraine-related dilation.
  • 5-HT_1D Receptors: This action inhibits the release of pro-inflammatory neuropeptides, further alleviating headache symptoms.

The specificity for these receptors minimizes side effects commonly associated with non-selective treatments .

Physical and Chemical Properties Analysis

Almotriptan malate exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 453.56 g/mol.
  • Solubility: It is soluble in water and organic solvents like methanol, which aids in formulation development.
  • Melting Point: The melting point ranges from 169 °C to 171 °C, indicating thermal stability .

These properties are vital for drug formulation and delivery systems.

Applications

Almotriptan malate is predominantly used in clinical settings for treating acute migraine attacks. Its applications include:

  • Pharmaceutical Formulations: Developed into tablets or injectable forms for rapid relief.
  • Research Studies: Investigated for potential uses beyond migraines, such as cluster headaches or other types of vascular headaches.

The compound's effectiveness and safety profile make it a valuable option in migraine management .

Historical Development & Ethnopharmacological Context

Evolution of Triptans in Migraine Therapeutics

The development of triptans revolutionized migraine treatment by targeting the underlying pathophysiology of migraine rather than providing generalized analgesia. Migraine was historically attributed to vascular dilation, leading to the exploration of vasoconstrictive agents. The identification of serotonin (5-hydroxytryptamine, 5-HT) receptors in cranial vasculature and trigeminal nerve pathways provided the foundation for targeted therapy. Sumatriptan, the first 5-HT~1B/1D~ receptor agonist (1984), demonstrated that selective receptor agonism could reverse neurogenic inflammation, inhibit vasoactive peptide release, and block pain signal transmission. However, its low oral bioavailability (14%) and association with adverse cardiovascular events necessitated safer successors [1] [7].

Second-generation triptans (e.g., zolmitriptan, naratriptan) emerged in the 1990s with improved pharmacokinetic profiles. Almotriptan malate was developed to optimize receptor selectivity, bioavailability, and tolerability. Clinical studies confirmed that triptans collectively outperformed non-specific analgesics for moderate-to-severe migraine, with almotriptan later distinguished by its sustained pain-free rates and low adverse event incidence [7].

Table 1: Key Properties of First- and Second-Generation Triptans

TriptanOral Bioavailability (%)Elimination Half-life (hours)Primary Metabolic Pathways
Sumatriptan142MAO-A
Zolmitriptan403CYP1A2/MAO-A
Naratriptan636CYP450/renal
Almotriptan69.13–5MAO-A (40%), renal (40%)

Source: [1] [7] [8]

Discovery and Synthesis of Almotriptan Malate

Almotriptan (3-[2-dimethylamino ethyl]-5-(pyrrolidin-1-ylsulfonyl-methyl)-1H-indole) was synthesized by Laboratorios Almirall (Barcelona, Spain) as a high-affinity 5-HT~1B/1D~ agonist. Its discovery involved structural optimization of the indole core shared by other triptans. Key innovations included:

  • Dimethylaminoethyl Group: Enhanced 5-HT~1B~ receptor binding potency for vasoconstriction
  • Pyrrolidinylsulfonylmethyl Moiety: Improved solubility and metabolic stability versus ester-containing triptans [8]

The initial synthetic route (patented in 1996) used a multi-step sequence starting from 4-(2-aminoethyl)indole:

  • Sulfonation: Reaction with pyrrolidine sulfonyl chloride
  • N-alkylation: Introduction of the dimethylaminoethyl group
  • Salt Formation: Complexation with malic acid to form the stable malate salt (improving crystallinity and solubility) [3]

Later patents (e.g., US20100292290A1, CA2694608A1) refined this process:

  • Catalytic Ring Closure: Palladium-catalyzed cyclization for the indole core
  • Solvent Optimization: Use of ethyl acetate/dichloromethane mixtures for higher-purity intermediates
  • One-Pot Synthesis: Condensation of 2-(dimethylamino)butanal with hydrazine derivatives to streamline manufacturing [3] [5]

Table 2: Key Synthetic Improvements for Almotriptan Malate

PatentInnovationYield Improvement
US20100292290A1Lewis acid-catalyzed ring formation78% → 89%
CA2694608A1Solvent-free condensationReduced impurities
US20070112055Crystalline form stabilizationEnhanced shelf life

Source: [3] [5] [8]

Patent Landscape and Regulatory Milestones

Almotriptan malate’s intellectual property history spans synthesis, formulation, and polymorph protection:

  • Core Compound Patents:
  • EP0744958B1 (1996): Granted for the base compound and medical use
  • US5587383 (1996): Covered the malate salt formulation [3]
  • Process Patents:
  • US20100292290A1 (2010): Novel catalytic ring-closure method
  • CA2694608A1 (2009): One-pot synthesis reducing intermediate isolation [5]
  • Polymorph Patents:
  • US20070112055 (2007): Crystalline Form I with superior stability [8]

Regulatory approvals began with the FDA in May 2001 for adults, followed by the EMA (2002) and Health Canada (2004). Pediatric approval (ages 12–17) was granted in 2009 based on Phase III trials demonstrating efficacy in adolescents with ≥4-hour migraine duration. Patent expirations between 2012–2015 enabled generic entry, though manufacturing process patents remain active in multiple jurisdictions [1] [6].

Table 3: Regulatory Milestones for Almotriptan Malate

YearRegionIndicationTrade Name(s)
2001United StatesAcute migraine (adults)Axert
2002European UnionAcute migraine (adults)Almogran
2004CanadaAcute migraine (adults)Axert
2009United StatesAcute migraine (adolescents)Axert

Source: [1] [6] [8]

Properties

CAS Number

181183-52-8

Product Name

Almotriptan malate

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine

Molecular Formula

C17H25N3O2S

Molecular Weight

335.5 g/mol

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3

InChI Key

WKEMJKQOLOHJLZ-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C(C(C(=O)O)O)C(=O)O

Solubility

1.21e-01 g/L

Synonyms

Almogran
almotriptan
almotriptan malate
Axert

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.